molecular formula C10H12N2O B174965 (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 123367-27-1

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B174965
CAS No.: 123367-27-1
M. Wt: 176.21 g/mol
InChI Key: JZGHSXBVKSMAKH-VMPITWQZSA-N
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Description

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is an organic compound that features a conjugated system with a dimethylamino group and a pyridinyl group attached to a propenone backbone

Scientific Research Applications

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s conjugated system makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

“(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one” has been studied for its potential to inhibit the proliferation of endothelial and cancer cells by suppressing glycolysis, also known as the Warburg effect . This compound may have a synergistic effect when combined with other inhibitors with different mechanisms of action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H302, indicating that it may be harmful if swallowed. Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

The potential of “(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one” as a glycolysis inhibitor in cancer treatment is promising, but more research is needed to fully understand its mechanism of action and potential synergistic effects with other inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or saturated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a pyridinyl group.

    (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at a different position.

    (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at another different position.

Uniqueness

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is unique due to the specific positioning of the pyridinyl group, which can influence its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific interactions and reactions, making it distinct from its analogs.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHSXBVKSMAKH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214335
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123367-27-1
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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